molecular formula C21H26N2O3 B247766 1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone

1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone

Cat. No.: B247766
M. Wt: 354.4 g/mol
InChI Key: CLFHOKDFUDAFKF-UHFFFAOYSA-N
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Description

1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-methoxybenzyl group and an ethanone moiety linked to a 3-methylphenoxy group. Its structural complexity and functional groups make it a versatile candidate for research in medicinal chemistry, pharmacology, and material science.

Preparation Methods

The synthesis of 1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 2-methoxybenzyl group through nucleophilic substitution reactions.

    Attachment of the Ethanone Moiety: The intermediate is then reacted with 2-(3-methylphenoxy)acetyl chloride under basic conditions to form the final product.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity. Specific details on industrial-scale synthesis are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone moiety to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the desired transformations. The major products formed depend on the reaction type and conditions applied.

Mechanism of Action

The mechanism of action of 1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone involves its interaction with molecular targets such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate signal transduction pathways, leading to physiological effects such as vasoconstriction or neurotransmitter release . The exact pathways and molecular interactions depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone

InChI

InChI=1S/C21H26N2O3/c1-17-6-5-8-19(14-17)26-16-21(24)23-12-10-22(11-13-23)15-18-7-3-4-9-20(18)25-2/h3-9,14H,10-13,15-16H2,1-2H3

InChI Key

CLFHOKDFUDAFKF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3OC

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3OC

Origin of Product

United States

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